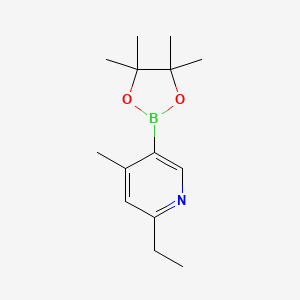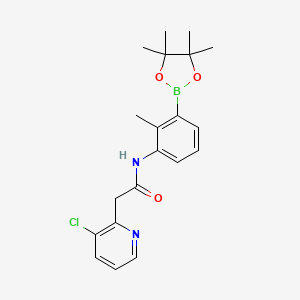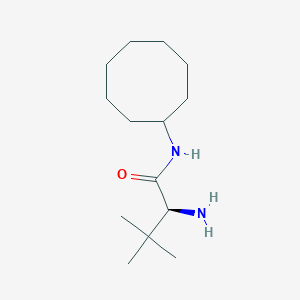![molecular formula C19H28N2O2 B13906552 4-Methyl-1-[4-(piperidin-3-ylmethoxy)benzoyl]piperidine hydrochloride](/img/structure/B13906552.png)
4-Methyl-1-[4-(piperidin-3-ylmethoxy)benzoyl]piperidine hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Methyl-1-[4-(piperidin-3-ylmethoxy)benzoyl]piperidine hydrochloride is a complex organic compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms. Compounds containing piperidine moieties are significant in the pharmaceutical industry due to their diverse biological activities and therapeutic potential .
Vorbereitungsmethoden
The synthesis of 4-Methyl-1-[4-(piperidin-3-ylmethoxy)benzoyl]piperidine hydrochloride involves multiple steps, including the formation of the piperidine ring and subsequent functionalization. The synthetic routes typically involve:
Formation of the Piperidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.
Functionalization: The piperidine ring is then functionalized by introducing the 4-(piperidin-3-ylmethoxy)benzoyl group. This step often involves nucleophilic substitution reactions.
Hydrochloride Formation: The final step involves converting the free base to its hydrochloride salt by reacting with hydrochloric acid.
Analyse Chemischer Reaktionen
4-Methyl-1-[4-(piperidin-3-ylmethoxy)benzoyl]piperidine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the piperidine ring can be substituted with different functional groups.
Hydrolysis: The ester or amide bonds in the compound can be hydrolyzed under acidic or basic conditions.
Wissenschaftliche Forschungsanwendungen
4-Methyl-1-[4-(piperidin-3-ylmethoxy)benzoyl]piperidine hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: The compound is used in the production of pharmaceuticals and other fine chemicals
Wirkmechanismus
The mechanism of action of 4-Methyl-1-[4-(piperidin-3-ylmethoxy)benzoyl]piperidine hydrochloride involves its interaction with specific molecular targets in the body. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular pathways involved depend on the specific application and target .
Vergleich Mit ähnlichen Verbindungen
4-Methyl-1-[4-(piperidin-3-ylmethoxy)benzoyl]piperidine hydrochloride can be compared with other piperidine derivatives, such as:
4-Methyl-1-[4-(piperidin-4-ylmethoxy)benzoyl]piperidine hydrochloride: Similar in structure but with a different substitution pattern on the piperidine ring.
4,4’-(5-(piperidin-4-ylmethoxy)pyrazine-2,3-diyl)dibenzonitrile:
Eigenschaften
Molekularformel |
C19H28N2O2 |
|---|---|
Molekulargewicht |
316.4 g/mol |
IUPAC-Name |
(4-methylpiperidin-1-yl)-[4-(piperidin-3-ylmethoxy)phenyl]methanone |
InChI |
InChI=1S/C19H28N2O2/c1-15-8-11-21(12-9-15)19(22)17-4-6-18(7-5-17)23-14-16-3-2-10-20-13-16/h4-7,15-16,20H,2-3,8-14H2,1H3 |
InChI-Schlüssel |
JCSHITYFWMMMHO-UHFFFAOYSA-N |
Kanonische SMILES |
CC1CCN(CC1)C(=O)C2=CC=C(C=C2)OCC3CCCNC3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Methyl 7-bromo-6-fluoropyrazolo[1,5-A]pyridine-3-carboxylate](/img/structure/B13906469.png)
![2,3,3-trimethyl-3H-pyrrolo[2,3-b]pyridine-5-carboxylic acid](/img/structure/B13906472.png)

![1-[(4S)-4-benzyl-2-sulfanylidene-1,3-thiazolidin-3-yl]butan-1-one](/img/structure/B13906478.png)






![tert-butyl 2-[2,6-dibromo-4-[(Z)-(5-iodo-2-oxo-1H-indol-3-ylidene)methyl]phenoxy]acetate](/img/structure/B13906521.png)


![[(2,4,6-Trimethyl-phenylcarbamoyl)-methyl]-carbamic acid tert-butyl ester](/img/structure/B13906551.png)
